Bis(2-isopropoxyethyl)amine
Overview
Description
Bis(2-isopropoxyethyl)amine is an organic compound with the molecular formula C10H23NO2. It is a colorless to almost colorless clear liquid at room temperature and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-isopropoxyethyl)amine can be synthesized through the nucleophilic substitution of haloalkanes with amines. This involves the reaction of 2-isopropoxyethyl chloride with ammonia or a primary amine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(2-isopropoxyethyl)amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
Bis(2-isopropoxyethyl)amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Bis(2-isopropoxyethyl)amine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-isopropoxyethyl)amine: Similar in structure but with different functional groups.
Bisoprolol: A beta-blocker with a similar isopropoxyethyl group but different overall structure and function
Uniqueness
Bis(2-isopropoxyethyl)amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-propan-2-yloxy-N-(2-propan-2-yloxyethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPQYWFGSICCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNCCOC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-05-6 | |
Record name | Bis(2-isopropoxyethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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